molecular formula C9H12O4 B14303165 4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester CAS No. 117917-40-5

4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B14303165
CAS No.: 117917-40-5
M. Wt: 184.19 g/mol
InChI Key: XPATXGOQSXUXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C9H14O4. This compound is a derivative of 4-pentenoic acid, featuring a tert-butyl ester group and two oxo groups at the 2 and 3 positions. It is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester typically involves the esterification of 4-pentenoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: 4-pentenoic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing the mixture at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or diols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid: A simpler analog without the ester and oxo groups.

    4-Pentenoic acid, 3-hydroxy-, 1,1-dimethylethyl ester: A similar compound with a hydroxyl group instead of oxo groups.

    Pentanoic acid, 2,4-dioxo-, methyl ester: Another ester derivative with different substitution patterns.

Uniqueness

4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both oxo groups and the tert-butyl ester group makes it a versatile compound for various applications.

Properties

CAS No.

117917-40-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

tert-butyl 2,3-dioxopent-4-enoate

InChI

InChI=1S/C9H12O4/c1-5-6(10)7(11)8(12)13-9(2,3)4/h5H,1H2,2-4H3

InChI Key

XPATXGOQSXUXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.